2-[(3-Chlorophenyl)methoxy]benzonitrile
Description
2-[(3-Chlorophenyl)methoxy]benzonitrile (CAS: 175204-01-0) is a benzonitrile derivative featuring a 3-chlorobenzyloxy substituent at the ortho position. Its molecular formula is C₁₅H₁₂ClNO₂, with a molecular weight of 273.72 g/mol . This compound is primarily utilized in pharmaceutical research, particularly in the development of anticancer agents and enzyme inhibitors, due to its structural versatility and moderate bioavailability .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBBWDMWGBCWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methoxy]benzonitrile typically involves the reaction of 3-chlorobenzyl chloride with 2-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methoxy]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-[(3-Chlorophenyl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c)
- Structure : Incorporates a triazole ring and an ethenyl bridge, enhancing binding to aromatase enzymes.
- Molecular Formula : C₁₇H₁₁ClN₄
- Activity : Demonstrates potent cytotoxicity against breast cancer cell lines (MCF-7: IC₅₀ = 27.1 ± 1.2 μg/mL; MDA-MB-231: IC₅₀ = 14.5 ± 2.1 μg/mL) .
- Mechanism : Acts as a letrozole analog, targeting estrogen biosynthesis pathways .
2-(3-(3-Chlorophenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile (Compound 2)
- Structure : Contains a bipyridine-oxo scaffold, increasing affinity for viral proteases.
- Molecular Formula : C₂₃H₁₄ClN₃O
4-[2-(3-Chlorophenyl)-5-phenyl-3-furyl]benzonitrile
- Structure : Furyl and phenyl substituents enhance steric bulk.
- Molecular Formula: C₂₃H₁₄ClNO
2-[(3-Chlorophenyl)methoxy]-4-methoxybenzonitrile
- Structure : Additional methoxy group at the para position improves solubility.
- Molecular Formula: C₁₅H₁₂ClNO₂
Key Observations :
- 1c outperforms the parent compound in cytotoxicity due to its triazole group, which enhances enzyme inhibition .
- Compound 2 demonstrates the importance of heterocyclic extensions (e.g., bipyridine) for antiviral activity .
- Methoxy modifications (e.g., 2-[(3-Chlorophenyl)methoxy]-4-methoxybenzonitrile ) may improve pharmacokinetics but require further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
